(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O5S2 and its molecular weight is 476.57. The purity is usually 95%.
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Scientific Research Applications
Benzothiazole Derivatives in Scientific Research
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, benzothiazole and its derivatives have been synthesized for use as anti-inflammatory and analgesic agents, showing promising results in inhibiting cyclooxygenase enzymes (COX-1/COX-2) and demonstrating analgesic and anti-inflammatory activities in experimental models (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings indicate the potential of benzothiazole derivatives in the development of new therapeutic agents targeting inflammatory processes.
Thiazolides as Anti-Infective Drugs
Thiazolides, including nitazoxanide and its derivatives, represent another relevant class of compounds with broad-spectrum activity against a variety of pathogens, including bacteria, viruses, and parasites. Nitazoxanide, a thiazolide compound, has been shown to exhibit a broad range of activities against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans (Hemphill, Müller, & Müller, 2012). The versatility of thiazolides, including their action against proliferating mammalian cells and intracellular pathogens, underscores the importance of this class of compounds in medicinal chemistry and drug development.
Application in Antimicrobial and Antiparasitic Research
The antimicrobial and antiparasitic activities of thiazolides have been further explored, with specific compounds demonstrating significant efficacy. For example, a study on Giardia lamblia, a protozoan parasite, identified a novel nitroreductase that interacts with nitazoxanide and other thiazolides, suggesting a mechanism of action for these drugs against Giardia infections (Müller et al., 2007). Such insights are valuable for developing targeted treatments for parasitic infections.
Corrosion Inhibition
Additionally, benzothiazole derivatives have been studied for their application in materials science, such as corrosion inhibitors for carbon steel in acidic environments. This demonstrates the chemical versatility of benzothiazole derivatives beyond biomedical applications, highlighting their potential in industrial and materials science research (Hu et al., 2016).
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-14(26)22-16-7-10-18-19(13-16)31-21(25(18)11-12-30-4)23-20(27)15-5-8-17(9-6-15)32(28,29)24(2)3/h5-10,13H,11-12H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPJLYIKIJBLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.